molecular formula C81H140N20O23 B1150349 Histone-H2A-(107-122)-Ac-OH

Histone-H2A-(107-122)-Ac-OH

Cat. No.: B1150349
M. Wt: 1762.1
Attention: For research use only. Not for human or veterinary use.
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Description

Histone-H2A-(107-122)-Ac-OH is a 16-amino acid acetylated peptide fragment derived from the C-terminal region of histone H2A. Its sequence is Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, with a molecular weight of 1762.1 Da and the chemical formula C₈₁H₁₄₀N₂₀O₂₃ . As a core component of nucleosomes, histone H2A facilitates DNA packaging into chromatin and participates in epigenetic regulation through post-translational modifications (PTMs) such as acetylation . This peptide is stored at -20°C in powder form (solubility ≥176.2 mg/mL in DMSO) and is utilized in studies of chromatin dynamics, gene expression, and DNA repair mechanisms .

Properties

Molecular Formula

C81H140N20O23

Molecular Weight

1762.1

Origin of Product

United States

Scientific Research Applications

Role in Cancer Biology

Histone H2A-(107-122)-Ac-OH is instrumental in studying the mechanisms of gene regulation associated with cancer progression. Acetylation of histones is known to relax chromatin structure, facilitating transcriptional activation. This peptide can be used to investigate how alterations in histone modifications contribute to tumorigenesis and response to therapies .

Case Studies:

  • Transcriptional Regulation : Research has shown that specific modifications of histones, including acetylation, are linked to the expression of oncogenes and tumor suppressor genes. Histone H2A-(107-122)-Ac-OH can be utilized in assays to explore these relationships.
  • Therapeutic Response : Studies indicate that histone modifications can influence the efficacy of chemotherapeutic agents. By examining the effects of Histone H2A-(107-122)-Ac-OH on gene expression profiles, researchers can better understand how to enhance treatment responses .

Chromatin Dynamics and Gene Expression

Histone H2A-(107-122)-Ac-OH is significant in research focused on chromatin dynamics and its impact on gene expression. The peptide's acetylation state is critical for modulating interactions with DNA and other chromatin-associated proteins.

Key Insights:

  • Nucleosome Assembly : The peptide aids in studying nucleosome assembly and disassembly processes, which are vital for transcriptional regulation and DNA repair mechanisms .
  • Post-translational Modifications : The role of various post-translational modifications, such as methylation and phosphorylation alongside acetylation, can be investigated using this peptide to understand their collective impact on chromatin structure and function.

Mechanistic Studies in Epigenetics

The study of Histone H2A-(107-122)-Ac-OH extends into epigenetics, where it serves as a model for understanding how histone modifications influence gene expression without altering the underlying DNA sequence.

Applications:

  • DNA Damage Repair : Research indicates that histones play a role in DNA damage response mechanisms. Histone H2A-(107-122)-Ac-OH can be employed to assess how acetylation affects the recruitment of repair proteins to sites of damage .
  • Gene Regulation Mechanisms : The peptide facilitates investigations into how histone variants and their modifications regulate transcriptional activation or repression across different genomic contexts .

Comparative Analysis with Other Histones

To better understand the unique properties of Histone H2A-(107-122)-Ac-OH, it is useful to compare it with other histones.

Compound NameDescriptionUnique Features
Citrullinated Histone H2A Type 1Modified by citrullination affecting immune responsesAssociated with autoimmune diseases like rheumatoid arthritis
Histone H2BCore histone involved in nucleosome formationPlays a distinct role in chromatin organization
Histone H3Core histone undergoing multiple modificationsKnown for its diverse methylation patterns

Histone H2A-(107-122)-Ac-OH is unique due to its specific sequence and acetylation state, which directly influence its role in gene regulation compared to other histones.

Comparison with Similar Compounds

Comparison with Similar Histone Compounds

Structural and Molecular Comparisons

Table 1: Structural and Functional Comparison of Histone-H2A-(107-122)-Ac-OH with Other Histones

Compound Sequence/Modification Molecular Weight (Da) Key Function(s) Associated Pathways/Diseases
This compound Acetylated C-terminal fragment 1762.1 Chromatin compaction, gene silencing, epigenetic regulation Ovarian cancer prognosis
Histone H2A.Z Variant with distinct C-terminal sequence ~13,500 (full-length) Gene activation, RNA Polymerase II recruitment, antisense RNA suppression Cancer, transcriptional regulation
Histone H3.3 Replication-independent variant ~15,300 (full-length) Transcription activation, DNA repair, telomere maintenance Neurodevelopmental disorders
Histone H4 Full-length, often acetylated/methylated ~11,300 (full-length) Nucleosome stability, heterochromatin formation, DNA repair Aging, cancer
Histone H1 Linker histone ~21,000 (full-length) Chromatin higher-order structure, gene silencing Autoimmune diseases
Key Observations:
  • Acetylation Specificity : Unlike H3/H4, which undergo acetylation at lysine residues (e.g., H3K27ac), this compound is acetylated at its N-terminus, a modification linked to reduced DNA affinity and increased chromatin accessibility .
  • Variant Specialization: H2A.Z, a H2A variant, replaces canonical H2A in nucleosomes near promoters, enhancing transcriptional plasticity, whereas this compound is associated with gene silencing .

Functional and Mechanistic Differences

Epigenetic Regulation
  • This compound : Acetylation at the C-terminal domain disrupts electrostatic interactions between histones and DNA, promoting an open chromatin state. This contrasts with H4K16 acetylation , which specifically regulates higher-order chromatin folding .
  • H2A.Z : Facilitates RNA Polymerase II recruitment to promoters, unlike the suppressive role of this compound in heterochromatic regions .
Disease Associations
  • Cancer: this compound is implicated in ovarian cancer prognosis, where its dysregulation correlates with advanced-stage disease and poor survival . In contrast, H3K27me3 (trimethylation of H3K27) is a marker of tumor suppression in multiple cancers .
Research Tools
  • This compound: Used in chromatin immunoprecipitation (ChIP) assays to study acetylation-dependent DNA-protein interactions .
  • H3.3 : Employed in replication-independent nucleosome assembly studies due to its incorporation into transcriptionally active regions .
Targeted Therapies

    Preparation Methods

    Resin Selection and Amino Acid Coupling

    • Resin type : Wang or Rink amide resins are preferred for C-terminal carboxylate or amide functionalization, respectively.

    • Coupling reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) facilitate amino acid activation.

    • Sequence assembly : The peptide chain is built from C- to N-terminus, with proline residues at positions 4, 12, and 13 requiring extended coupling times (2–4 hours) due to steric hindrance.

    Side-Chain Protection and Deprotection

    • Lysine and threonine : Protected with tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu) groups, respectively.

    • Glutamine and asparagine : Trityl (Trt) protection prevents side reactions during synthesis.

    • Global deprotection : Achieved via trifluoroacetic acid (TFA) cleavage cocktail (TFA:thioanisole:water:phenol = 90:5:3:2) for 2–4 hours.

    Purification and Quality Control

    High-Performance Liquid Chromatography (HPLC)

    Crude peptides are purified using reversed-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm).

    ParameterConditionSource
    Mobile phase A0.1% TFA in water
    Mobile phase B0.1% TFA in acetonitrile
    Gradient20% B to 60% B over 40 minutes
    Purity threshold≥97%

    Mass Spectrometry Validation

    Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (1762.1 Da ) and acetylation status:
    Calculated m/z=1762.1;Observed m/z=1762.0±0.5\text{Calculated } m/z = 1762.1; \text{Observed } m/z = 1762.0 \pm 0.5

    Solubility and Formulation Optimization

    Solvent Compatibility

    SolventSolubility (mg/mL)StabilityCitation
    DMSO≥176.2Stable at -20°C for 1 month
    Water≥23.3Unstable in dilute solutions
    EthanolInsolubleN/A

    In Vivo Formulation Protocol

    For preclinical studies, a three-step dilution method is recommended:

    • DMSO master stock : Dissolve at 176.2 mg/mL.

    • Intermediate dilution : Mix with PEG300 and Tween 80 (1:1:0.5 ratio).

    • Final aqueous solution : Dilute with ddH₂O to 23.3 mg/mL.

    TemperatureStability DurationKey Consideration
    -80°C6 monthsAvoid repeated freeze-thaw cycles
    -20°C1 monthAliquot into single-use vials

    Reconstitution Best Practices

    • Heating : Warm to 37°C for 10 minutes before use.

    • Sonication : 5-minute ultrasonic bath treatment enhances solubility.

    Analytical Challenges and Troubleshooting

    Aggregation Prevention

    • Cause : Hydrophobic residues (Val, Leu, Ile) promote self-assembly.

    • Solution : Add 0.1% TFA to aqueous buffers or use 5% trehalose as a cryoprotectant.

    Acetylation Efficiency

    • Issue : Incomplete N-terminal acetylation reduces biological activity.

    • Mitigation : Extend acetylation time to 24 hours with 20% acetic anhydride in DMF.

    ManufacturerPurity (%)Price (1 mg)Solubility in DMSO (mg/mL)
    BPS Bioscience97.5$315176.2
    GlpBio97.1$290176.2

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